1-Methyl-4-(4-nitrophenyl)piperazine
Overview
Description
The compound "1-Methyl-4-(4-nitrophenyl)piperazine" is a derivative of piperazine, which is a chemical structure that serves as a backbone for a variety of pharmacologically active compounds. Piperazine derivatives have been extensively studied due to their potential therapeutic applications, including antidepressant and antianxiety activities, as well as their use as intermediates in the synthesis of more complex biologically active molecules .
Synthesis Analysis
The synthesis of piperazine derivatives often involves multi-step reactions starting from simple precursors. For instance, compounds with a piperazine moiety can be synthesized through Mannich reactions, as seen in the creation of novel derivatives with antidepressant and antianxiety properties . Another approach includes the amination of halogenated anilines using copper catalysts to produce intermediates for further chemical transformations . Additionally, alkylation, acidulation, and reduction of nitro groups are common steps in the synthesis of piperazine derivatives, as demonstrated in the production of 1-(2,3-dichlorophenyl)piperazine .
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be elucidated using techniques such as X-ray crystallography. For example, the crystal structure of certain piperazine derivatives reveals a chair conformation of the piperazine ring, which is a common feature in these compounds . The orientation of substituents, such as nitro groups, can also be determined, providing insight into the molecular geometry and potential intermolecular interactions within the crystal lattice .
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, which are essential for their functionalization and application as pharmaceutical intermediates. The reactivity of these compounds is influenced by the substituents on the piperazine ring. For example, the presence of electron-withdrawing groups like nitro can facilitate further chemical modifications, such as the introduction of amino groups through nucleophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. These properties can be characterized using techniques like thermal analysis (TG-DTA and DSC) and NMR spectroscopy. The thermal stability of a piperazine derivative was assessed, indicating its suitability for various applications . Additionally, the presence of intermolecular interactions, such as hydrogen bonding and π-stacking, can significantly influence the solid-state properties of these compounds .
Scientific Research Applications
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Pharmaceutical Research
- This compound has been used as a reagent in the preparation of diaminopyrimidines . These are being studied as reversible and irreversible inhibitors of mutant EGFR tyrosine kinases for the treatment of non-small-cell lung cancer .
- It has also been used in the preparation of disubstituted pyrimidine compounds . These are being researched as EGFR or/and ALK inhibitors useful in the treatment of diseases .
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Organic Synthesis
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Chemical Synthesis
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Material Science
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Biochemical Research
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Environmental Science
Safety And Hazards
The compound is classified as an irritant, with hazard statements H315, H319, and H335 indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
1-methyl-4-(4-nitrophenyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-12-6-8-13(9-7-12)10-2-4-11(5-3-10)14(15)16/h2-5H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNDUKANJZIZOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10385032 | |
Record name | 1-methyl-4-(4-nitrophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10385032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-(4-nitrophenyl)piperazine | |
CAS RN |
16155-03-6 | |
Record name | 1-methyl-4-(4-nitrophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10385032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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